Cas no 2116763-10-9 (1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile)

1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile
- Cyclopropanecarbonitrile, 1-(5-bromo-2-naphthalenyl)-
-
- Inchi: 1S/C14H10BrN/c15-13-3-1-2-10-8-11(4-5-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2
- InChI Key: UILQSCLHVPIOMI-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C3C(=C2)C=CC=C3Br)(C#N)CC1
1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592925-1g |
1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile |
2116763-10-9 | 98% | 1g |
¥44830 | 2023-03-11 | |
Apollo Scientific | OR480154-1g |
1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile |
2116763-10-9 | 1g |
£3123.00 | 2023-09-02 |
1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile Related Literature
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile
1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile: A Comprehensive Overview
The compound 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile (CAS No. 2116763-10-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a brominated naphthalene moiety with a cyclopropane ring and a cyano group. The combination of these functional groups makes it an intriguing subject for both academic research and industrial applications.
Recent studies have highlighted the importance of brominated aromatic compounds in the development of advanced materials, particularly in the field of optoelectronics. The naphthalene ring system, a key structural component of this compound, is known for its stability and ability to participate in π-conjugation, which is essential for electronic applications. The presence of the bromo substituent further enhances the compound's electronic properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
The cyclopropane ring in this molecule adds another layer of complexity to its structure. Cyclopropane rings are known for their strained geometry, which can lead to unique reactivity and physical properties. In the case of 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile, the cyclopropane ring serves as a bridge between the naphthalene system and the cyano group, potentially influencing the molecule's overall electronic behavior. This structural feature has been exploited in recent research to design novel materials with tailored electronic properties.
The cyano group attached to the cyclopropane ring is another critical functional group in this compound. Cyano groups are known for their strong electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. This makes 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile a valuable component in the synthesis of advanced materials, such as conductive polymers and semiconductors.
From a synthetic perspective, the preparation of 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile involves a series of carefully designed organic reactions. The synthesis typically begins with the bromination of naphthalene derivatives, followed by cyclization reactions to form the cyclopropane ring. The introduction of the cyano group is often achieved through nucleophilic substitution or other suitable methods, depending on the specific reaction conditions.
Recent advancements in synthetic chemistry have made it possible to produce this compound with high precision and yield. Researchers have also explored various reaction pathways to optimize the synthesis process, ensuring that it is both efficient and environmentally friendly. These efforts have significantly contributed to the scalability of this compound's production, making it more accessible for large-scale applications.
In terms of applications, 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile has shown great promise in several areas. Its unique electronic properties make it an ideal candidate for use in organic electronics, where it can be incorporated into devices such as field-effect transistors (FETs) and photovoltaic cells. Additionally, its structural versatility allows for further functionalization, enabling researchers to tailor its properties for specific applications.
Another area where this compound has garnered significant attention is in drug discovery. The combination of its aromatic system, bromine substituent, and cyano group creates a molecule with potential bioactivity. Recent studies have explored its interactions with biological systems, revealing promising results in certain therapeutic areas. However, further research is needed to fully understand its pharmacological properties and potential toxicity profiles.
The environmental impact of 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile is another critical aspect that has been studied recently. Researchers have investigated its biodegradation pathways and environmental fate under various conditions. These studies aim to ensure that its production and use do not pose significant risks to ecosystems or human health.
In conclusion, 1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile (CAS No. 2116763-10
2116763-10-9 (1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile) Related Products
- 1805231-04-2(4-Chloromethyl-2-cyano-3-(difluoromethoxy)benzenesulfonyl chloride)
- 874467-82-0(N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide)
- 2097860-44-9(2-{[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)
- 1351386-29-2(N-Methyl-1,4-diazepane-1-carboxamide)
- 2171776-01-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-3-hydroxybutanoic acid)
- 1227588-59-1(6-bromo-5-fluoronicotinaldehyde)
- 1355666-58-8(4-(1,3-dioxaindan-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine)
- 537667-13-3(6-4-(4-methoxyphenyl)piperazin-1-yl-9H-purine)
- 1396877-24-9(N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide)
- 338960-63-7(6-[(4-METHYLPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME)



